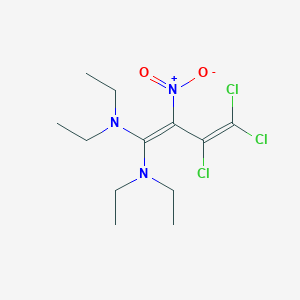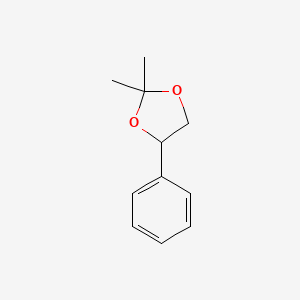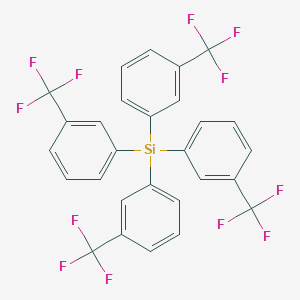
Tetrakis(3-(trifluoromethyl)phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(3-(trifluoromethyl)phenyl)silane is a chemical compound with the molecular formula C28H16F12Si. It is characterized by the presence of four 3-(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-(trifluoromethyl)phenyl)silane typically involves the reaction of silicon tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tetrakis(3-(trifluoromethyl)phenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, organometallic reagents, and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or THF and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silicon species.
科学的研究の応用
Tetrakis(3-(trifluoromethyl)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which Tetrakis(3-(trifluoromethyl)phenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub for various transformations, facilitating the formation of new bonds and the introduction of functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects, which can influence the overall reaction pathway.
類似化合物との比較
Similar Compounds
- Tetrakis(4-(trifluoromethyl)phenyl)silane
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(pentafluorophenyl)silane
Uniqueness
Tetrakis(3-(trifluoromethyl)phenyl)silane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. Additionally, the presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
特性
CAS番号 |
595-88-0 |
|---|---|
分子式 |
C28H16F12Si |
分子量 |
608.5 g/mol |
IUPAC名 |
tetrakis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C28H16F12Si/c29-25(30,31)17-5-1-9-21(13-17)41(22-10-2-6-18(14-22)26(32,33)34,23-11-3-7-19(15-23)27(35,36)37)24-12-4-8-20(16-24)28(38,39)40/h1-16H |
InChIキー |
LNGWRWMKIUGPND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

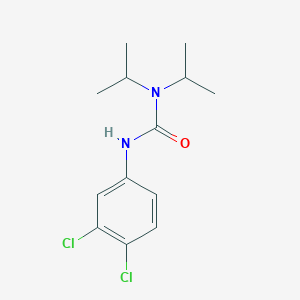

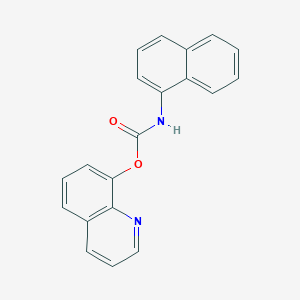

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
